An In-Depth Technical Guide to the Synthesis and Characterization of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Foreword: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties.[1][2] Derivatives of this five-membered heterocyclic ring are integral to a wide array of pharmaceuticals, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4] The compound 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid represents a key exemplar of this class, offering a synthetically accessible and highly functionalizable scaffold for further drug discovery and development endeavors. This guide provides a comprehensive overview of its synthesis and detailed characterization, grounded in established chemical principles and validated analytical techniques.
Part 1: Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
The synthesis of the title compound is most effectively achieved through a two-step process: an initial Knorr pyrazole synthesis to construct the core heterocyclic ring system as an ester, followed by hydrolysis to yield the final carboxylic acid. This approach ensures high yields and regiochemical control.[5][6][7][8]
Synthetic Strategy Overview
The overall synthetic pathway involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic and reliable method for pyrazole formation.[9] The choice of ethyl benzoylacetate as the 1,3-dicarbonyl component and phenylhydrazine provides the necessary carbon and nitrogen backbone for the target molecule. The subsequent hydrolysis of the ethyl ester is a standard transformation to afford the desired carboxylic acid.
Caption: Synthetic workflow for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl benzoylacetate (10 mmol, 1.92 g) and phenylhydrazine (10 mmol, 1.08 g).
-
Add 50 mL of absolute ethanol to the flask, followed by 3-4 drops of glacial acetic acid as a catalyst.[9]
-
Heat the reaction mixture to reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the resulting crude product into ice-cold water and stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate as a crystalline solid.
Step 2: Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
-
In a 100 mL round-bottom flask, dissolve the ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate (5 mmol) obtained from Step 1 in a mixture of 20 mL of ethanol and 20 mL of 10% aqueous sodium hydroxide solution.[10]
-
Heat the mixture to reflux for 6-8 hours to ensure complete hydrolysis of the ester.[11][12]
-
After cooling the reaction mixture to room temperature, pour it into 100 mL of crushed ice.
-
Acidify the solution to a pH of approximately 5-6 by the dropwise addition of 10% hydrochloric acid.[10]
-
A white precipitate of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven.
-
The final product can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.
Mechanistic Insights
The Knorr pyrazole synthesis proceeds via an acid-catalyzed condensation mechanism.[5][6][7][8] The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on the more electrophilic ketone carbonyl of ethyl benzoylacetate to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl. This is followed by dehydration to yield the aromatic pyrazole ring. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.
Part 2: Comprehensive Characterization
A rigorous characterization of the synthesized 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques should be employed.
Caption: Workflow for the characterization of the synthesized compound.
Spectroscopic and Analytical Data
The following table summarizes the expected characterization data for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (phenyl groups) appearing as multiplets in the range of δ 7.2-7.8 ppm. A singlet for the methyl group protons around δ 2.5 ppm. A broad singlet for the carboxylic acid proton at δ > 12 ppm.[13][14][15][16] |
| ¹³C NMR | Resonances for the aromatic carbons in the range of δ 125-140 ppm. A signal for the methyl carbon around δ 15-20 ppm. Signals for the pyrazole ring carbons, and a characteristic signal for the carboxylic acid carbonyl carbon above δ 160 ppm.[15][17][18] |
| FT-IR | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid around 1680-1710 cm⁻¹. C-H stretching for aromatic and methyl groups around 2900-3100 cm⁻¹. Characteristic pyrazole ring vibrations in the fingerprint region.[19][20][21][22] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₇H₁₄N₂O₂, MW: 278.31 g/mol ).[23] Fragmentation patterns characteristic of the pyrazole ring and loss of the carboxylic acid group.[24][25][26] |
| Elemental Analysis | Calculated for C₁₇H₁₄N₂O₂: C, 73.37%; H, 5.07%; N, 10.07%. Experimental values should be within ±0.4% of the calculated values.[15] |
| Melting Point | A sharp melting point, indicating the purity of the compound. Literature values for similar compounds suggest a melting point in the range of 160-200 °C.[15] |
Rationale for Analytical Choices
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule.
-
FT-IR Spectroscopy: This technique is crucial for identifying the functional groups present in the molecule. The characteristic broad O-H and sharp C=O stretches are definitive indicators of the carboxylic acid moiety.[22]
-
Mass Spectrometry: MS provides the molecular weight of the compound, which is a fundamental piece of data for its identification. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[24]
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, offering a fundamental confirmation of its empirical and molecular formula.
Conclusion
The synthesis and characterization of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid are well-established processes that can be reliably performed in a standard organic chemistry laboratory. The Knorr pyrazole synthesis provides a robust and efficient route to the core structure, and the subsequent hydrolysis is a straightforward conversion. The comprehensive characterization using a suite of analytical techniques ensures the unequivocal confirmation of the compound's identity and purity, providing a solid foundation for its use in further research and development applications.
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